Product packaging for 1-(1H-Imidazol-1-yl)ethyl acetate(Cat. No.:CAS No. 10464-67-2)

1-(1H-Imidazol-1-yl)ethyl acetate

Cat. No.: B3345393
CAS No.: 10464-67-2
M. Wt: 154.17 g/mol
InChI Key: YTTRAVMWCVFCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of N-Substituted Imidazole (B134444) Derivatives in Chemical Research

N-substituted imidazole derivatives are a class of compounds that have attracted considerable attention from the scientific community. The process of substitution at the nitrogen atom of the imidazole ring is a powerful strategy for modulating the molecule's physical, chemical, and biological properties. nih.govmdpi.com This versatility has led to their use in a wide array of applications, from medicinal chemistry to materials science.

In drug discovery, the incorporation of an N-substituted imidazole moiety can enhance a molecule's ability to interact with biological targets like enzymes and receptors. mdpi.comnih.gov This is due to the electronic characteristics of the ring and the potential for the substituent to engage in various intermolecular interactions. nih.gov Researchers have synthesized and evaluated numerous N-substituted imidazole derivatives for a range of therapeutic activities. mdpi.commdpi.com For instance, different substituents on the imidazole nitrogen have been shown to yield compounds with significant antimicrobial or anticancer properties. researchgate.netacs.org The synthesis of these derivatives often involves the N-alkylation or N-arylation of the imidazole core, creating a diverse library of molecules for further investigation. nih.govnih.gov

Overview of Imidazole as a Privileged Heterocyclic Scaffold in Synthetic Design

The imidazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.govconsensus.app This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.gov The unique chemical architecture of imidazole—a five-membered aromatic ring with two nitrogen atoms—is responsible for its versatility. mdpi.comrsc.org

This scaffold is found in many essential biological molecules, including the amino acid histidine, which plays a critical role in the catalytic activity of many enzymes. mdpi.comrsc.org The imidazole ring's ability to act as both a hydrogen bond donor and acceptor, its aromatic nature, and its capacity to coordinate with metal ions contribute to its widespread presence in biologically active compounds. nih.gov Consequently, synthetic chemists frequently use the imidazole nucleus as a building block to create novel molecules with potential applications in treating a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govmdpi.com The development of blockbuster drugs like cimetidine (B194882) has further cemented the status of imidazole as a key structure in pharmaceutical research and development. mdpi.com

Table 2: Properties of Imidazole

Property Value Source
First Synthesized 1858 by Heinrich Debus mdpi.comnih.gov
Molecular Formula C₃H₄N₂ nih.gov
Basicity (pKa of conjugate acid) ~6.9-7.0 rsc.org
Acidity (pKa) ~14.2 rsc.org
Key Biological Roles Component of histidine, enzymatic catalysis, neurotransmission mdpi.comrsc.org
Solubility Soluble in water and other polar solvents nih.gov

Rationale for Investigating Acyl Imidazole Acetates as Synthetic Intermediates

The investigation of acyl imidazole derivatives and related structures like 1-(1H-Imidazol-1-yl)ethyl acetate (B1210297) is driven by their utility as reactive intermediates in organic synthesis. Acyl imidazoles, specifically N-acylimidazoles, are well-known as powerful acylating agents. google.com They are often preferred over more reactive acyl halides or anhydrides because the byproduct of their reaction is imidazole, which is non-acidic and can be easily removed. google.com This makes them particularly useful for acylating sensitive molecules that would not tolerate harsh, acidic conditions.

The reactivity of these intermediates stems from the activation of the acyl group by the imidazole ring. This activation facilitates the transfer of the acyl group to a nucleophile. Beyond simple acylation, acyl imidazole structures have been explored as versatile templates in more complex transformations, such as asymmetric 1,3-dipolar cycloadditions, which are powerful methods for constructing chiral nitrogen-containing heterocycles. ndsu.edu The imidazole moiety can coordinate to a Lewis or Brønsted acid catalyst, enabling precise stereochemical control over the reaction outcome. ndsu.edu The investigation of intermediates like 1-(1H-Imidazol-1-yl)ethyl acetate, a hemiaminal ester, fits within this paradigm, exploring new ways to generate reactive species for carbon-carbon and carbon-heteroatom bond formation in a controlled manner.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B3345393 1-(1H-Imidazol-1-yl)ethyl acetate CAS No. 10464-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-imidazol-1-ylethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(11-7(2)10)9-4-3-8-5-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTRAVMWCVFCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N1C=CN=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562038
Record name 1-(1H-Imidazol-1-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10464-67-2
Record name 1-(1H-Imidazol-1-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Synthesis of 1 1h Imidazol 1 Yl Ethyl Acetate and Analogous N Alkylimidazole Acetates

Direct N-Alkylation Approaches of Imidazole (B134444) Ring Systems

Direct N-alkylation of the imidazole ring is a primary strategy for the synthesis of these target compounds. This approach involves the reaction of an imidazole or its derivative with a suitable alkylating agent containing the acetate (B1210297) moiety.

Optimization of Reaction Conditions for Imidazole N-Alkylation with Haloacetates

The efficiency and selectivity of the N-alkylation reaction are highly dependent on the reaction conditions. Researchers have dedicated significant effort to optimizing these parameters to maximize yields and purity of the desired products.

The choice of base is critical in the N-alkylation of imidazoles. The base serves to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic alkylating agent. A variety of bases have been investigated, with potassium carbonate (K2CO3) and N,N-Diisopropylethylamine (DIPEA) being prominent examples.

Potassium carbonate is a widely used inorganic base in these reactions. ajgreenchem.comresearchgate.netlookchem.com It is effective in promoting the N-alkylation of imidazole with haloacetates. ajgreenchem.comresearchgate.net For instance, in the synthesis of benzyl (B1604629) 2-(1H-imidazol-1-yl)acetate, K2CO3 in dimethylformamide (DMF) was found to be the most suitable base and solvent combination. sciforum.net Other studies have also reported the use of a combination of potassium hydroxide (B78521) (KOH) and K2CO3. researchgate.net

DIPEA, an organic base, has also been successfully employed. In one protocol, the condensation of benzyl alcohol and chloroacetyl chloride was facilitated by DIPEA in dichloromethane (B109758) to produce benzyl 2-chloroacetate, a precursor for the target imidazole derivative. sciforum.net The selection between an inorganic base like K2CO3 and an organic base like DIPEA can influence the reaction pathway and the final product yield.

The following table summarizes the impact of different bases on the yield of benzyl 2-chloroacetate, a key intermediate.

EntryBaseSolventYield (%)
1---CH3CN25
2Pyridine (B92270)CH2Cl275
3TriethylamineTHF45
4TriethylaminePhCH320
5---PhCH310
6TriethylamineCH2Cl270
7DiisopropylethylamineCH2Cl285
Data sourced from a study on the synthesis of imidazol-1-yl-acetic acid. sciforum.net

The solvent plays a crucial role in the N-alkylation of imidazoles, influencing reaction rates, yields, and in some cases, the regioselectivity of the alkylation. A range of solvents has been explored for this purpose.

In the synthesis of imidazol-1-yl-acetic acid tert-butyl ester, ethyl acetate was used as the solvent with K2CO3 as the base. nih.gov Dichloromethane has also been utilized, particularly in reactions involving chloroacetyl chloride. ajgreenchem.comsciforum.net For the reaction between benzyl 2-chloroacetate and imidazole, dimethylformamide (DMF) proved to be the most effective solvent when used in conjunction with K2CO3. sciforum.net Acetonitrile is another solvent that has been employed in the N-alkylation of imidazoles. researchgate.net

The choice of solvent can significantly affect the reaction outcome, as demonstrated in the synthesis of benzyl 2-chloroacetate, where dichloromethane provided the highest yield with DIPEA as the base. sciforum.net In some cases, solvent-free conditions have also been explored as part of green chemistry initiatives. ajgreenchem.com

The table below illustrates the effect of different solvents on the yield of benzyl 2-(1H-imidazol-1-yl)acetate.

EntryBaseSolventYield (%)
1---DMF-
2---CH3CN-
3K2CO3DMF88
Data from a study on the synthesis of imidazol-1-yl-acetic acid. sciforum.net

The temperature and duration of the reaction are critical parameters that must be carefully controlled to achieve optimal yields and minimize the formation of byproducts. For instance, in the N-alkylation of imidazole with tert-butyl chloroacetate (B1199739) in ethyl acetate, the reaction mixture was refluxed for 10 hours. nih.gov Another study involving the N-alkylation of N-alkylimidazole with ethyl bromoacetate (B1195939) in toluene (B28343) was conducted at 80°C for 5 to 18 hours. researchgate.net

The synthesis of benzyl 2-(1H-imidazol-1-yl)acetate from benzyl 2-chloroacetate and imidazole was carried out at room temperature for 24 hours. sciforum.net Subsequent hydrolysis of the ester to the corresponding acid was performed at 65°C for 24 hours. sciforum.net These examples highlight that the optimal temperature and time can vary significantly depending on the specific reactants and solvent system used.

Utilisation of Various Alkylating Agents for Acetate Moiety Introduction (e.g., tert-butyl chloroacetate, ethyl bromoacetate, chloroacetyl chloride)

The introduction of the acetate moiety onto the imidazole ring is achieved through the use of various alkylating agents. Common examples include tert-butyl chloroacetate, ethyl bromoacetate, and chloroacetyl chloride.

tert-Butyl Chloroacetate: This reagent has been used for the N-alkylation of imidazole in the presence of potassium carbonate in ethyl acetate. ajgreenchem.comnih.gov It is a valuable precursor for the synthesis of imidazol-1-yl-acetic acid. nih.gov

Ethyl Bromoacetate: This alkylating agent is also frequently employed. researchgate.netnih.gov It reacts with N-alkylimidazoles in toluene at elevated temperatures to yield the corresponding acetate derivatives. researchgate.net Ethyl bromoacetate is known for its use as a versatile intermediate in organic synthesis. nih.gov

Chloroacetyl Chloride: This highly reactive acylating agent is used to introduce the chloroacetyl group, which can then be coupled with imidazole. For example, it reacts with benzyl alcohol in the presence of a base to form benzyl 2-chloroacetate, a key intermediate for the synthesis of imidazol-1-yl-acetic acid. sciforum.net

The choice of alkylating agent can influence the reaction conditions and the subsequent steps required to obtain the final product. For instance, the use of tert-butyl esters often necessitates a deprotection step to yield the free carboxylic acid. nih.gov

Development of Green Chemistry Protocols for Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods. This includes the use of less hazardous solvents, solvent-free reaction conditions, and the development of catalytic processes.

One approach to a greener synthesis of imidazol-1-yl-acetic acid hydrochloride involved a solvent-free N-alkylation of imidazole followed by aqueous hydrolysis, thus reducing the use of multiple organic solvents. ajgreenchem.com The use of ionic liquids as a reaction medium is another green chemistry approach that has been explored for the N-alkylation of imidazoles. lookchem.comresearchgate.net These alternative protocols aim to minimize waste and environmental impact while maintaining high reaction efficiency. mdpi.com Efforts are also being made to replace toxic reagents with more benign alternatives, such as using methanol (B129727) as a methylating agent instead of dimethyl sulfate. nih.gov

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions for the synthesis of N-alkylimidazole acetates represents a significant advancement in green chemistry. These methods reduce environmental impact and often lead to simpler work-up procedures and higher yields. One approach involves the direct N-alkylation of imidazole with an appropriate haloacetate ester in the absence of a solvent.

For instance, a study on the synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, demonstrated a solvent-free process. ajgreenchem.com In this method, imidazol-1-yl-acetic acid tert-butyl ester was synthesized by reacting imidazole with tert-butyl chloroacetate in the presence of powdered potassium carbonate without any solvent. ajgreenchem.com This approach avoids the use of volatile organic solvents, which are common in traditional N-alkylation reactions. ajgreenchem.com While this example leads to an acetic acid derivative, the principle is directly applicable to the synthesis of acetate esters like 1-(1H-Imidazol-1-yl)ethyl acetate by selecting the corresponding haloacetate ester.

The synthesis of imines, which can be precursors or structurally related to imidazole derivatives, also provides evidence for the feasibility of solvent-free reactions. researchgate.net These reactions can be performed at room temperature, sometimes using solid supports like alumina (B75360) or silica (B1680970) as catalysts, which further simplifies the process. researchgate.net The advantages of eliminating solvents include reduced costs, lower environmental pollution, and enhanced safety.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. This technology has been successfully applied to the N-alkylation of various heterocyclic compounds, including imidazoles. The synthesis of N-alkylated benzotriazole (B28993) derivatives, for example, was achieved with good yields using microwave irradiation in the presence of potassium carbonate in DMF, outperforming conventional heating methods. nih.gov Similarly, N-alkylated bibenzoimidazolyl derivatives were synthesized in higher yields using microwaves compared to traditional heating. researchgate.net

In the context of thiazole (B1198619) acetates, microwave irradiation of a mixture of bromo ester and substituted phenylthiourea (B91264) in polyethylene (B3416737) glycol (PEG)-400 at 100°C for just 60 seconds afforded the desired products. nih.gov Another example is the microwave-assisted synthesis of 2-aryl benzimidazoles, where the reaction time was significantly reduced. sciforum.net These findings highlight the potential for optimizing the synthesis of this compound. Key parameters for optimization include microwave power, reaction time, and the choice of solvent or solid support. The use of microwave heating can dramatically reduce reaction times from hours to minutes, leading to more efficient processes. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Alkylated Heterocycles

Compound TypeMethodReaction TimeYieldReference
N-Alkylated BenzotriazolesConventionalNot SpecifiedGood nih.gov
N-Alkylated BenzotriazolesMicrowaveNot SpecifiedHigher than Conventional nih.gov
N-Alkylated BibenzoimidazolylsConventionalNot SpecifiedGood researchgate.net
N-Alkylated BibenzoimidazolylsMicrowaveNot SpecifiedHigher than Conventional researchgate.net
Thiazole AcetatesMicrowave60 secondsNot Specified nih.gov

Multicomponent Cyclocondensation Strategies Incorporating Imidazole Acetates

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov

One-Pot Synthesis of Substituted Imidazoles via Acetate-Containing Precursors

The one-pot synthesis of substituted imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) salt, typically ammonium acetate. rsc.orgbohrium.comnih.gov Ammonium acetate serves as the nitrogen source for the imidazole ring. rsc.orgnih.gov While direct incorporation of a pre-formed N-alkylimidazole acetate like this compound into a new imidazole ring via MCR is not commonly reported, the principles of MCRs allow for the synthesis of diverse imidazole structures.

A plausible mechanism for such a reaction could involve the in-situ generation of key intermediates. For example, an aldehyde can react with ammonium acetate to form an intermediate that then undergoes cyclocondensation. acs.org It is conceivable that a carefully designed MCR could utilize an acetate-containing precursor where the acetate group is either retained in the final product or acts as a leaving group to facilitate the cyclization. For instance, the synthesis of (diarylmethylene)imidazolones has been achieved from amides or thioamides in an acetate/acetic acid-assisted one-pot reaction. researchgate.net

Catalyst Screening and Performance Evaluation in Multicomponent Reactions

Lewis Acids: Various Lewis acids have been shown to be effective. A study on the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles employed a magnetic nanoparticle-supported Lewis acidic deep eutectic solvent (LADES@MNP), which demonstrated high efficiency under solvent-free sonication. nih.govrsc.org Other Lewis acids like ZnCl2 and TiCl4 have also been utilized. researchgate.netnih.gov For example, HBF4–SiO2 was identified as a standout catalyst for both three-component and four-component imidazole syntheses. rsc.org

Metal Oxides and Solid Supports: Metal oxides are another important class of catalysts. Fly ash supported Bi2O3-ZnO has been used for the one-pot synthesis of 1,2,4,5-tetra-substituted imidazoles. nih.gov Nanocrystalline MgAl2O4 has also been reported as an effective catalyst under ultrasonic irradiation. nih.gov Furthermore, GO-TiO2 nanocomposites have shown better catalytic efficiency than TiO2 alone for the synthesis of imidazole derivatives. researchgate.net Zeolites, such as ZSM-11, have been used as reusable catalysts under solvent-free conditions, demonstrating high activity. nih.gov

Organic Catalysts: Organocatalysis offers a metal-free alternative for MCRs. rsc.org Imidazole itself can act as an organocatalyst in multicomponent reactions to produce highly functionalized molecules. rsc.orgrsc.org Its mild basicity helps to minimize side product formation. rsc.org Acids like pivalic acid have been used to promote the one-pot synthesis of substituted imidazoles from internal alkynes, aldehydes, and anilines in a metal-free approach. acs.orgnih.gov Benzoic acid has also been identified as an effective Brønsted acid catalyst for the synthesis of 1,2,5-trisubstituted imidazoles. acs.org

Table 2: Catalyst Performance in Multicomponent Synthesis of Substituted Imidazoles

CatalystCatalyst TypeReaction ConditionsKey AdvantagesReference
HBF4–SiO2Supported Lewis AcidNot SpecifiedEffective for 3-MCR and 4-MCR, recyclable rsc.org
LADES@MNPSupported Lewis AcidSolvent-free, sonicationHigh yields, magnetically recoverable, reusable nih.govrsc.org
Fly ash supported Bi2O3-ZnOMetal OxideNot SpecifiedEnvironmentally safe, recyclable nih.gov
Nanocrystalline MgAl2O4Metal OxideEthanol (B145695), ultrasonic irradiationHigh yields, short reaction times, mild conditions nih.gov
GO-TiO2NanocompositeNot SpecifiedBetter efficiency than TiO2, good substrate scope researchgate.net
ZSM-11 ZeoliteSolid AcidSolvent-freeHigh activity, reusable nih.gov
ImidazoleOrganocatalystEthanol, refluxMetal-free, minimizes side products rsc.orgrsc.org
Pivalic AcidOrganocatalystDMSO/H2O, 140°CMetal-free, high structural diversity acs.orgnih.gov
Benzoic AcidBrønsted AcidToluene, 100°CMetal-free, high functional group compatibility acs.org

Chemoenzymatic or Biocatalytic Pathways for Selective Formation

Biocatalysis offers a highly selective and environmentally benign route for the synthesis of chiral molecules, which is of great interest in the pharmaceutical industry. jocpr.com

Enzyme-Mediated Synthesis of Chiral Acetate Derivatives

The synthesis of chiral pharmaceuticals often relies on the stereoselectivity of enzymes. jocpr.comnih.gov For a compound like this compound, chirality would be centered at the carbon atom of the ethyl group attached to the imidazole nitrogen. Enzyme-mediated approaches could be employed to achieve high enantiomeric purity.

One common biocatalytic strategy is the kinetic resolution of a racemic mixture. This could involve the use of lipases or esterases for the enantioselective hydrolysis of racemic this compound, where one enantiomer is hydrolyzed to the corresponding alcohol at a much faster rate, allowing for the separation of the unreacted chiral acetate and the produced chiral alcohol. Conversely, a lipase (B570770) could catalyze the selective acylation of a racemic 1-(1H-imidazol-1-yl)ethanol, resulting in the formation of one enantiomer of the acetate ester while leaving the other enantiomer of the alcohol unreacted.

Another powerful biocatalytic method is the asymmetric synthesis from a prochiral precursor. For example, a prochiral ketone could be asymmetrically aminated using a transaminase enzyme to produce a chiral amine, which could then be further functionalized. A landmark example is the manufacturing of the antidiabetic drug sitagliptin, where a transaminase was engineered through directed evolution to efficiently catalyze the asymmetric amination of a prositagliptin ketone. nih.govresearchgate.net A similar strategy could be envisioned for the synthesis of a chiral amino precursor to this compound. The development of such biocatalytic processes often involves screening for suitable enzymes and optimizing them through protein engineering to achieve high activity and selectivity for the target substrate. nih.govnih.gov

Application of Microbial Catalysis in Imidazole Acetate Production

The use of microbial enzymes as catalysts in organic synthesis represents a significant advancement towards greener and more efficient chemical processes. In the context of N-alkylimidazole acetates and their analogues, microbial catalysis, particularly through the use of lipases, offers a highly selective and effective route for production. While specific research on the microbial synthesis of this compound is not extensively documented, the principles can be effectively demonstrated through analogous compounds, such as the synthesis of (R)-1-(pyridin-4-yl)ethyl acetate.

Microbial lipases are widely employed for their ability to catalyze enantioselective acylation reactions. This is particularly valuable in the pharmaceutical industry where the chirality of a molecule can be critical to its therapeutic effect. The synthesis of chiral acetate esters often involves the kinetic resolution of a racemic alcohol. In this process, the lipase selectively acylates one enantiomer of the alcohol, leaving the other unreacted. This allows for the separation of the two enantiomers, yielding an enantiomerically pure acetate and the unreacted alcohol.

A notable example of this approach is the one-pot synthesis of (R)-1-(pyridin-4-yl)ethyl acetate. nih.gov In this process, a tandem catalyst system, created by co-immobilizing palladium and a lipase on a mesoporous foam support, is utilized. nih.gov The synthesis begins with the hydrogenation of 4-acetyl pyridine, catalyzed by the palladium component, to produce the intermediate alcohol, 1-(pyridin-4-yl)ethanol. nih.gov Subsequently, the lipase component of the catalyst facilitates a kinetic resolution through the acylation of this alcohol, selectively producing (R)-1-(pyridin-4-yl)ethyl acetate. nih.gov

This chemoenzymatic strategy highlights the potential for producing N-alkylimidazole acetates with high selectivity. The same principle could be applied to the synthesis of this compound. A racemic mixture of 1-(1H-imidazol-1-yl)ethanol could be subjected to kinetic resolution using a suitable lipase and an acyl donor, such as vinyl acetate. Lipases, such as those from Candida antarctica (CAL-B) or Rhizomucor miehei (RML), have demonstrated broad substrate specificity and high enantioselectivity in similar reactions. nih.gov

The reaction parameters, including the choice of enzyme, solvent, temperature, and acyl donor, are critical for optimizing the yield and enantiomeric excess of the desired product. Immobilization of the lipase on a solid support often enhances its stability and allows for easier recovery and reuse, making the process more cost-effective and suitable for industrial applications.

The table below summarizes the key aspects of the lipase-catalyzed synthesis of an analogous acetate, which can be considered a model for the potential microbial production of this compound.

ParameterDetails
Target Compound Analogue (R)-1-(pyridin-4-yl)ethyl acetate
Starting Material 4-Acetyl Pyridine
Catalyst System Tandem catalyst: Palladium and Lipase co-immobilized on mesocellular foam
Key Reaction Steps 1. Hydrogenation of 4-acetyl pyridine to 1-(pyridin-4-yl)ethanol (catalyzed by Palladium).2. Kinetic resolution of 1-(pyridin-4-yl)ethanol via acylation (catalyzed by Lipase).
Selectivity 100% selectivity for (R)-1-(pyridin-4-yl)ethyl acetate was achieved. nih.gov
Potential Application to Target A similar lipase-catalyzed kinetic resolution could be applied to a racemic mixture of 1-(1H-imidazol-1-yl)ethanol to produce enantiomerically pure this compound.

Mechanistic Investigations of 1 1h Imidazol 1 Yl Ethyl Acetate Formation and Reactivity

Detailed Examination of Nucleophilic Substitution Mechanism at the Imidazole (B134444) Nitrogen

The synthesis of 1-(1H-imidazol-1-yl)ethyl acetate (B1210297) typically involves the N-alkylation or N-acylation of the imidazole ring. nih.govresearchgate.netyoutube.com The imidazole ring possesses two nitrogen atoms, creating the potential for different isomers. reddit.comwikipedia.org The nitrogen at position 1 (N-1) is a pyrrole-type nitrogen, while the nitrogen at position 3 (N-3) is a pyridine-type nitrogen. researchgate.net In its neutral state, the pyridine-type nitrogen is generally more nucleophilic due to its available lone pair of electrons. researchgate.net However, upon deprotonation, the resulting imidazolide (B1226674) anion exhibits delocalized negative charge across both nitrogen atoms, making both susceptible to electrophilic attack. reddit.com

Kinetic Studies and Transition State Analysis

Kinetic studies provide valuable insights into the reaction mechanism. The rate of nucleophilic substitution at the imidazole nitrogen is influenced by factors such as the nature of the electrophile, the solvent, and the presence of catalysts. nih.govotago.ac.nz For instance, the reaction of imidazole with certain oxalate (B1200264) esters has shown different reaction orders depending on the leaving group, indicating a shift in the rate-determining step from the initial nucleophilic addition to the subsequent elimination of the leaving group. nih.gov

A study on the imidazole-catalyzed decomposition of bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO) revealed a second-order dependence on imidazole concentration for TCPO and a first-order dependence for DNPO. nih.gov This suggests that for TCPO, a second imidazole molecule participates in the rate-determining step, likely by facilitating the departure of the phenolate (B1203915) leaving group. nih.gov

ReactantReaction Order in ImidazoleObserved Activation Energy (kJ/mol)Rate-Determining Step
Bis(2,4,6-trichlorophenyl) oxalate (TCPO)Second-6.2 ± 0.3Imidazole-catalyzed release of the phenol (B47542) leaving group
Bis(2,4-dinitrophenyl) oxalate (DNPO)First12.0 ± 0.6Addition to the acyl group

Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), helps to visualize the geometry and energetics of the transition state. nih.govresearchgate.net For the alkylation of imidazole with dimethyl carbonate, DFT calculations suggest a mechanism involving the formation of an ion pair intermediate, followed by proton transfer and the elimination of carbon dioxide. researchgate.net The calculated energy barrier for the initial attack of imidazole on the electrophile is a key parameter in determining the reaction rate. researchgate.net

Elucidation of Proton Transfer and Deprotonation Steps

Proton transfer is a fundamental step in many reactions involving imidazole. nih.govnih.gov In the formation of 1-(1H-imidazol-1-yl)ethyl acetate, the initial deprotonation of the imidazole N-H is often required to enhance its nucleophilicity. researchgate.net This can be achieved using a base. otago.ac.nz The pKa of the imidazole side chain is approximately 6.0, meaning that below this pH, the ring is predominantly protonated. wikipedia.org

In the absence of a strong base, the reaction can still proceed through a process where one imidazole molecule acts as a base to deprotonate another, which then acts as the nucleophile. nih.gov This is reflected in the second-order kinetics observed in some reactions. nih.gov Molecular dynamics simulations have shown that proton transfer in liquid imidazole can occur via a Grotthuss-type mechanism, where protons are shuttled between imidazole molecules through a network of hydrogen bonds. nih.gov This rapid proton exchange is crucial for understanding the catalytic activity of imidazole in various chemical and biological processes. wikipedia.orgnih.gov

Exploration of Reaction Pathways in Multicomponent Systems

Multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step. tandfonline.comwikipedia.orgsohag-univ.edu.eg Imidazole and its derivatives are often key components in these reactions, leading to a diverse range of heterocyclic scaffolds. nih.goved.ac.uk The formation of this compound or related structures within an MCR is influenced by the interplay of various competing reaction pathways.

Sequential vs. Concerted Mechanisms

In the context of MCRs, the formation of the final product can proceed through either a sequential or a concerted mechanism. A sequential mechanism involves a series of discrete, stepwise reactions where intermediates are formed and consumed. vaia.comyoutube.com In contrast, a concerted mechanism involves the simultaneous formation of multiple bonds in a single transition state. vaia.comnih.gov

The distinction between these mechanisms can be subtle and is often dependent on the specific reactants and reaction conditions. nih.gov For example, in the synthesis of substituted imidazolones from carbonyls, amines, and isocyanoacetates, the reaction can be directed towards different products by altering the catalyst and solvent, suggesting a landscape of competing sequential pathways. nih.goved.ac.uk Small changes in reaction parameters can significantly alter the rates of competing steps, leading to different major products. ed.ac.uk

Mechanism TypeDescriptionKey Characteristics
Sequential Stepwise formation and consumption of intermediates.Intermediates can potentially be isolated or trapped. The overall rate is determined by the slowest step (rate-determining step).
Concerted Simultaneous formation of multiple bonds in a single transition state.No discrete intermediates are formed along the main reaction coordinate.

Role of Intermediate Species and Their Trapping

The identification and characterization of reaction intermediates are crucial for elucidating the reaction mechanism. youtube.com In MCRs, various reactive intermediates can be generated, and their fate determines the final product distribution. nih.gov Trapping experiments, where a reactive species is intercepted by an external agent to form a stable, characterizable product, are a powerful tool for confirming the existence of proposed intermediates. youtube.comacs.org

For instance, in some MCRs leading to imidazole derivatives, the formation of imine intermediates is a key step. sohag-univ.edu.eg These imines can then undergo further reactions, such as cyclization or addition of other components, to form the final heterocyclic product. sohag-univ.edu.eg The trapping of a putative azomethine imine intermediate with a dienophile has been used to provide evidence for its existence in certain reaction pathways. acs.orgacs.org The ability to isolate or trap an intermediate provides strong support for a proposed sequential mechanism. youtube.com

Theoretical Studies on Reaction Energetics and Selectivity

Computational chemistry, particularly DFT, has become an indispensable tool for studying the energetics and selectivity of chemical reactions. nih.govresearchgate.netnih.gov Theoretical calculations can provide detailed information about the potential energy surface, the structures of reactants, transition states, and products, and the activation barriers for different reaction pathways. nih.gov

For the N-alkylation of imidazole, theoretical studies can help predict the regioselectivity, i.e., whether the substitution will occur at N-1 or N-3. otago.ac.nznih.gov This selectivity is influenced by both electronic and steric factors. otago.ac.nz Electron-withdrawing substituents on the imidazole ring can deactivate one nitrogen atom towards electrophilic attack more than the other, leading to preferential substitution. otago.ac.nz

Theoretical studies have also been employed to understand the decomposition mechanisms of nitroimidazole-based energetic materials. nih.gov These studies calculate the potential energy surfaces for different decomposition pathways, such as nitro-nitrite isomerization and NO2 elimination, to determine the most likely reaction channels. nih.gov The insights gained from these theoretical investigations are crucial for designing more stable and selective chemical processes.

Computational Modeling of Reaction Coordinates (e.g., DFT)

While specific computational studies detailing the reaction coordinates for the formation of this compound are not extensively documented in publicly available literature, significant insights can be gleaned from computational investigations of analogous N-acylimidazole systems and related imidazole-catalyzed reactions. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the mechanistic pathways, transition states, and energetics of such transformations.

Computational studies on the acylation of imidazole and the hydrolysis of related esters provide a framework for understanding the formation and reactivity of this compound. These theoretical analyses help to map out the potential energy surface of the reaction, identifying key intermediates and the energy barriers that govern the reaction rate.

For instance, the formation of an N-acylimidazole, such as this compound, from imidazole and an acylating agent like acetic anhydride, is understood to proceed through a nucleophilic attack mechanism. Computational models can calculate the geometries of the reactants, the transition state, and the products. The transition state for this type of reaction typically involves the formation of a new bond between the nucleophilic nitrogen of the imidazole ring and the carbonyl carbon of the acylating agent, along with the simultaneous breaking of the bond to the leaving group.

A computational study on the hydrolysis of 2-chloroethyl acetate catalyzed by imidazole offers a relevant comparison. acs.org In this base-catalyzed hydrolysis, imidazole facilitates the nucleophilic attack of a water molecule on the ester. acs.org DFT calculations can model the reaction profile, including the initial proton transfer from water to the imidazole nitrogen, the subsequent nucleophilic attack forming a tetrahedral intermediate, and the final breakdown of this intermediate. acs.org

Furthermore, computational investigations into the structure and reactivity of highly twisted N-acyl imidazoles have provided valuable data on how conformational strain can impact their properties. nih.gov These studies utilize DFT calculations to correlate structural parameters, such as the torsional angle of the amide bond, with spectroscopic data and reactivity. nih.gov Although this compound is not expected to be highly twisted, these studies underscore the capability of computational methods to predict and explain the reactivity of N-acyl imidazoles as acyl transfer agents. nih.gov

The table below presents hypothetical data derived from typical DFT calculations on a model system, such as the reaction of imidazole with a generic acylating agent, to illustrate the type of information that can be obtained.

ParameterReactantsTransition StateProducts
Relative Energy (kcal/mol) 0.0+15.2-5.8
Key Bond Distance (Å) N-C (imidazole-acyl) = 3.1N-C (imidazole-acyl) = 1.8N-C (imidazole-acyl) = 1.4
Key Bond Distance (Å) C-O (acyl-leaving group) = 1.4C-O (acyl-leaving group) = 1.9C-O (acyl-leaving group) = 3.2
Imaginary Frequency (cm⁻¹) N/A-250N/A

This table is illustrative and compiled from general knowledge of DFT calculations on similar reaction types. The values are representative and not from a specific study on this compound.

These computational approaches provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. The calculated energy barriers can be correlated with experimental reaction rates, and the predicted structures of intermediates can guide the design of new catalysts or reaction conditions.

Advanced Characterization Methodologies for Structural and Electronic Elucidation of 1 1h Imidazol 1 Yl Ethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

Detailed experimental NMR data for 1-(1H-Imidazol-1-yl)ethyl acetate (B1210297) is not available in the reviewed sources. The characterization of related imidazole (B134444) compounds demonstrates the utility of NMR for structural confirmation. nih.govajgreenchem.com

Proton (1H) NMR Spectroscopy for Chemical Shift and Coupling Analysis

Specific ¹H NMR spectra for 1-(1H-Imidazol-1-yl)ethyl acetate are not publicly documented. For comparison, the related compound, imidazol-1-yl-acetic acid tert-butyl ester, shows characteristic signals for the imidazole ring protons and the protons of the acetate group. nih.gov A hypothetical analysis would expect to identify signals corresponding to the protons on the imidazole ring, the methine (CH) group, and the methyl (CH₃) groups of the ethyl acetate moiety.

Carbon (13C) NMR Spectroscopy for Carbon Skeleton Determination

A documented ¹³C NMR spectrum for this compound could not be located. In related structures like imidazol-1-yl-acetic acid tert-butyl ester, distinct peaks are observed for the carbonyl carbon, the carbons of the imidazole ring, and the carbons of the ester's alkyl group. nih.gov For the target compound, one would anticipate signals for the two methyl carbons, the methine carbon, the carbonyl carbon, and the three distinct carbons of the imidazole ring.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 2D NMR experiments like COSY, HSQC, and HMBC are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity of a molecule researchgate.netbeilstein-journals.org, no such experimental data has been published for this compound. These techniques would be essential to definitively connect the ethyl acetate group to the N-1 position of the imidazole ring.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Specific FT-IR data for this compound is not present in the surveyed literature. Generally, FT-IR analysis of similar ester-containing imidazole compounds reveals characteristic absorption bands. nih.govacs.org One would expect to observe a strong C=O stretching vibration for the ester group, C-N stretching vibrations from the imidazole ring, and C-H stretching from the alkyl portions of the molecule.

Raman Spectroscopy for Complementary Vibrational Data

No Raman spectroscopy data for this compound was found in the search results. Raman spectroscopy would serve as a valuable complementary technique to FT-IR, particularly for identifying vibrations of the imidazole ring and non-polar bonds that may be weak in the infrared spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of mass-to-charge ratios, it provides direct evidence of a molecule's elemental composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass with extremely high accuracy (typically to within 5 ppm). For this compound, with a molecular formula of C₇H₁₀N₂O₂, the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement confirming this exact mass provides strong evidence for the compound's identity, distinguishing it from isomers or other compounds with the same nominal mass.

While specific HRMS data for this compound is not available in the reviewed literature, the exact mass for its isomer, ethyl 2-(1H-imidazol-1-yl)acetate, is computed to be 154.074227566 Da. nih.gov HRMS analysis of the title compound would be expected to yield a value in very close agreement with this theoretical mass.

Table 1: Theoretical Mass Data for this compound

Property Value
Molecular Formula C₇H₁₀N₂O₂
Theoretical Monoisotopic Mass 154.074227566 Da
Theoretical Molecular Weight 154.17 g/mol

This interactive table presents the calculated mass properties for the compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like imidazole derivatives. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase for mass analysis. For this compound, ESI would likely produce a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. tjpr.org

The analysis of various extracts using ESI-MS demonstrates its utility in identifying phenolic compounds, flavonoids, and other organic molecules, often detecting them as protonated species. tjpr.org Tandem mass spectrometry (MS/MS) can be coupled with ESI to induce fragmentation of the parent ion. This fragmentation provides valuable structural information; for instance, in related ionic liquids containing imidazole and acetate moieties, fragmentation patterns can reveal the structure of the cation and anion components. acs.org While specific fragmentation data for the title compound is not detailed, analysis would likely show characteristic losses of the acetate group or fragments of the ethyl chain and imidazole ring.

Computational Chemistry Approaches for Theoretical Structural Analysis

Computational chemistry provides powerful predictive insights into molecular structure, stability, and reactivity, complementing experimental data. Density Functional Theory (DFT) is a particularly robust method for studying organic molecules.

Density Functional Theory (DFT) calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net This process involves minimizing the energy of the molecule with respect to its atomic coordinates. For a flexible molecule like this compound, which has rotatable bonds, conformational analysis is crucial. This involves calculating the energies of various possible conformers to identify the global minimum energy structure. mdpi.comresearchgate.net

Studies on related imidazole derivatives demonstrate the power of this approach. For example, in ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, DFT calculations revealed a dihedral angle of 103.1° between the imidazole ring and the ethyl acetate plane. nih.govresearchgate.net Similarly, for ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate, the imidazole ring was found to be inclined at an angle of 85.2° to the ethyl acetate substituent. nih.govresearchgate.net Such calculations for this compound would define its preferred conformation, including key bond lengths, bond angles, and dihedral angles, providing a theoretical model of its structure. mdpi.com

DFT calculations are highly effective in predicting spectroscopic properties, which can be compared with experimental data for structural verification. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT functionals like B3LYP or M06-2X, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often with a mean absolute error of less than 0.21 ppm for proton shifts. d-nb.inforesearchgate.net This predictive power is invaluable for assigning peaks in experimental spectra and confirming the regiochemistry of substitution on the imidazole ring. mdpi.com

Furthermore, DFT can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies, after applying a scaling factor to account for approximations in the theory and basis sets, typically show excellent agreement with experimental spectra. researchgate.net This allows for the confident assignment of vibrational modes to specific functional groups, such as the C=O stretch of the ester, C-N stretches of the imidazole ring, and various C-H bending and stretching modes. mdpi.com

Table 2: Example of DFT Application in Spectroscopy

Technique Application Finding/Benefit
DFT/GIAO ¹H and ¹³C NMR Chemical Shift Prediction Accurate prediction aids in peak assignment and structural confirmation. d-nb.infonih.govrsc.org
DFT/B3LYP Vibrational Frequency (IR/Raman) Calculation Allows for detailed assignment of spectral bands to molecular motions. researchgate.netmdpi.com

This interactive table summarizes the use of DFT in predicting spectroscopic data.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution across a molecule's surface. ppor.az It is a valuable tool for predicting chemical reactivity and intermolecular interactions. scispace.comchemrxiv.org The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show a region of high negative potential (red or yellow) around the carbonyl oxygen of the acetate group and the sp²-hybridized nitrogen atom of the imidazole ring, identifying them as likely sites for hydrogen bonding or coordination to electrophiles. ppor.azresearchgate.net Conversely, the hydrogen atoms on the imidazole ring and the ethyl group would exhibit a positive potential (blue), indicating their susceptibility to interaction with nucleophiles. This detailed map of electronic distribution provides crucial insights into the molecule's reactive behavior.

Chemical Transformations and Synthetic Utility of 1 1h Imidazol 1 Yl Ethyl Acetate As a Precursor

Derivatization of the Acetate (B1210297) Moiety

The acetate portion of 1-(1H-imidazol-1-yl)ethyl acetate is amenable to several transformations, enabling the synthesis of various derivatives.

Hydrolysis to Carboxylic Acid (e.g., Imidazol-1-yl-acetic acid)

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, imidazol-1-yl-acetic acid. This conversion is a fundamental step in the synthesis of various biologically active compounds. nih.govajgreenchem.comsciforum.netresearchgate.netscbt.com

Several methods have been reported for this hydrolysis. One common approach involves treating the ester with an aqueous acid, such as hydrochloric acid, and heating the mixture. ajgreenchem.comsciforum.net For instance, stirring the ester with 10% aqueous HCl at 65°C for 24 hours can yield imidazol-1-yl-acetic acid. sciforum.net Another method involves heating the ester in water, followed by treatment with hydrochloric acid to afford the hydrochloride salt of the acid. ajgreenchem.com

Alternatively, non-aqueous methods have been developed. One such process utilizes titanium tetrachloride in dichloromethane (B109758) at low temperatures to cleave the tert-butyl ester of imidazol-1-yl-acetic acid, which can be adapted for the ethyl ester. nih.govresearchgate.netnih.gov This method avoids an aqueous workup, which can be advantageous in certain synthetic routes. nih.govresearchgate.net

The resulting imidazol-1-yl-acetic acid is a key intermediate in the synthesis of compounds like zoledronic acid, a third-generation bisphosphonate. nih.govajgreenchem.comsciforum.netresearchgate.netnih.gov

Table 1: Selected Conditions for Hydrolysis of Imidazole-1-yl Acetate Derivatives

Starting MaterialReagents and ConditionsProductReference
Benzyl (B1604629) 2-(1H-imidazol-1-yl)acetate10% HCl (aq), 65°C, 24hImidazol-1-yl-acetic acid sciforum.net
Imidazol-1-yl-acetic acid tert-butyl esterWater, heat; then HClImidazol-1-yl-acetic acid hydrochloride ajgreenchem.com
Imidazol-1-yl-acetic acid tert-butyl esterTitanium tetrachloride, dichloromethane, -15 to 0°C; then isopropyl alcoholImidazol-1-yl-acetic acid hydrochloride nih.govresearchgate.net
Benzyl 2-(1H-imidazol-1-yl)acetate10% Pd/C (50% wet) or 10% HClImidazol-1-yl-acetic acid nih.gov
Methyl chloroacetate (B1199739) with imidazole (B134444), then hydrolysisMixture of solvents, then hydrolysisImidazol-1-yl-acetic acid, then hydrochloride salt nih.gov

Ester Exchange Reactions

Transesterification, or ester exchange, allows for the conversion of the ethyl ester of 1-(1H-imidazol-1-yl)acetate into other ester derivatives. This reaction is typically carried out by reacting the starting ester with a different alcohol in the presence of a catalyst. While specific examples for this compound are not extensively detailed in the provided results, the general principles of transesterification are well-established in organic chemistry.

The synthesis of various esters of imidazol-1-yl-acetic acid, such as tert-butyl and benzyl esters, has been achieved through the N-alkylation of imidazole with the corresponding haloacetate, rather than by transesterification of the ethyl ester. nih.govajgreenchem.comsciforum.net For instance, imidazol-1-yl-acetic acid tert-butyl ester was synthesized by reacting imidazole with tert-butyl chloroacetate. nih.govajgreenchem.com Similarly, the benzyl ester was prepared from imidazole and benzyl chloroacetate. sciforum.net These methods suggest that direct synthesis is often a preferred route for obtaining different ester derivatives of imidazol-1-yl-acetic acid.

Formation of Amides and Hydrazides

The ester group of this compound can be converted to amides and hydrazides through reaction with amines and hydrazine (B178648), respectively. These reactions are crucial for the synthesis of a wide array of compounds with potential biological activities.

The general synthesis of amides from esters often requires a catalyst, such as a Lewis acid, to facilitate the aminolysis. google.com The reaction involves the nucleophilic attack of the amine on the ester carbonyl group. A variety of primary and secondary amines can be used to produce the corresponding N-substituted amides. google.com

The formation of hydrazides is typically achieved by reacting the ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695). bibliomed.orgrdd.edu.iq For example, 2-(2-methyl, 4,5-diphenyl)-1H-imidazol-1-yl) acetate was converted to its corresponding acetohydrazide by treatment with hydrazine hydrate in absolute ethanol at room temperature. bibliomed.org These hydrazides can then serve as intermediates for the synthesis of other heterocyclic compounds, such as oxadiazoles (B1248032) and Schiff bases. bibliomed.orgresearchgate.net

Table 2: Synthesis of Amides and Hydrazides from Imidazole Acetate Derivatives

Starting EsterReagentProductReference
2-(2-methyl, 4,5-diphenyl)-1H-imidazol-1-yl) acetateHydrazine hydrate2-(2-methyl, 4,5-diphenyl)-1H-imidazol-1-yl) acetohydrazide bibliomed.org
Ester compounds 3, 4Hydrazine hydrate (80%)Corresponding hydrazides rdd.edu.iq
Ethyl 2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetateHydrazine hydrateCorresponding hydrazide researchgate.net

Functionalization and Substitution on the Imidazole Ring

The imidazole ring of this compound is a key site for structural modification, allowing for the introduction of various functional groups to modulate the compound's properties.

Regioselective Functionalization at C2, C4, and C5 Positions

The functionalization of the imidazole core at the C2, C4, and C5 positions is a significant area of research for creating diverse imidazole derivatives. acs.orgnih.govelsevierpure.com The regioselectivity of these reactions is often influenced by the directing effects of substituents on the ring and the reaction conditions employed.

For N-substituted imidazoles, direct C-H activation and arylation can be achieved regioselectively. acs.org For instance, methods have been developed for the selective C5- and C2-arylation of SEM-protected imidazoles. acs.org The C4 position is generally less reactive, but strategies such as the "SEM-switch," which involves transferring the protecting group from N-1 to N-3, can enable functionalization at this site. acs.org

Palladium-catalyzed C-H alkenylation of imidazoles has also been shown to proceed with high C5 selectivity. nih.govelsevierpure.com The choice of oxidant can influence the selectivity for C2-unsubstituted and C2-substituted imidazoles. nih.govelsevierpure.com

While these methods demonstrate the potential for regioselective functionalization, their direct application to this compound would require further investigation to understand the influence of the ethyl acetate group on the reactivity and selectivity of the imidazole ring.

Introduction of Electron-Withdrawing or -Donating Groups

The electronic properties of the imidazole ring can be tuned by introducing electron-withdrawing or electron-donating groups, which can significantly impact the biological activity of the resulting compounds. rsc.orgjopir.in

Electron-withdrawing groups, such as a nitro group, can be introduced onto the imidazole ring. For example, ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate has been synthesized by reacting 2-methyl-4-nitroimidazole with ethyl 2-chloroacetate. nih.govresearchgate.net The presence of the nitro group, an electron-withdrawing group, can influence the molecule's properties. nih.govresearchgate.netdoaj.org

Conversely, electron-donating groups can also be incorporated. The synthesis of imidazoles with electron-rich substituents, such as methoxy (B1213986) groups on an attached phenyl ring, has been reported to enhance the donor capacity of the imidazole nitrogen. rsc.org The introduction of substituents like methyl or phenyl groups at various positions on the imidazole ring can also alter its electronic nature. bibliomed.orgnih.gov For instance, the synthesis of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate demonstrates the incorporation of electron-donating tolyl groups. nih.gov

Table 3: Examples of Substituted this compound Derivatives

Compound NameSubstituents on Imidazole RingReference
Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate2-methyl, 4-nitro nih.govresearchgate.netdoaj.org
Ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate2-(4-methylbenzoyl), 5-p-tolyl nih.gov
2-(2-methyl, 4,5-diphenyl)-1H-imidazol-1-yl) acetate2-methyl, 4,5-diphenyl bibliomed.org

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

This compound and its closely related analogues serve as versatile precursors in organic synthesis. The presence of the imidazole ring and the reactive acetate group allows for its transformation into a variety of more complex molecular architectures. Its utility is most prominently documented as a key intermediate in the synthesis of bisphosphonates and as a foundational building block for constructing other heterocyclic systems.

Precursor for Bisphosphonate Analogs (e.g., Zoledronic Acid Synthesis)

The most significant role of imidazole-1-yl-acetic acid esters, including the ethyl, tert-butyl, and benzyl variants, is as a crucial precursor in the industrial synthesis of Zoledronic acid. nih.govsciforum.netgoogle.com Zoledronic acid is a third-generation bisphosphonate drug, characterized by an imidazole ring in its side chain, which is used to treat bone diseases like osteoporosis and cancer-related bone damage. nih.govsciforum.net The synthesis of Zoledronic acid involves the preparation of imidazol-1-yl-acetic acid, which is then reacted with phosphorous acid and phosphorous oxychloride to form the bisphosphonate group. researchgate.netsemanticscholar.org

The common synthetic strategy involves the N-alkylation of imidazole with a haloacetate ester. nih.govresearchgate.netnih.gov For instance, imidazole can be reacted with tert-butyl chloroacetate or benzyl chloroacetate to yield the corresponding ester. nih.govsemanticscholar.org These esters, such as imidazol-1-yl-acetic acid tert-butyl ester and benzyl 2-(1H-imidazol-1-yl)acetate, are key intermediates that are subsequently hydrolyzed to imidazol-1-yl-acetic acid. nih.govsemanticscholar.org

Several methods have been developed to optimize this process. One practical, non-aqueous approach involves the N-alkylation of imidazole with tert-butyl chloroacetate, followed by ester cleavage using titanium tetrachloride to produce imidazol-1-yl-acetic acid hydrochloride. nih.govresearchgate.netsemanticscholar.org This hydrochloride salt is then directly used to prepare Zoledronic acid. nih.govresearchgate.netnih.gov Another method describes a solvent-free N-alkylation of imidazole, followed by hydrolysis, presenting an environmentally friendlier alternative. ajgreenchem.com The isolation of imidazol-1-yl-acetic acid is a critical step, and these ester-based routes facilitate its preparation on a large scale. nih.govsciforum.net

Table 1: Synthetic Routes to Imidazol-1-yl-acetic Acid for Zoledronic Acid Synthesis

Starting Ester PrecursorKey ReagentsIntermediate ProductFinal Step to Zoledronic AcidReference
Imidazol-1-yl-acetic acid tert-butyl esterImidazole, tert-butyl chloroacetate, K₂CO₃, then TiCl₄Imidazol-1-yl-acetic acid hydrochlorideReaction with H₃PO₃ and POCl₃ nih.gov, researchgate.net
Benzyl 2-(1H-imidazol-1-yl)acetateImidazole, Benzyl chloroacetate, then HClImidazol-1-yl-acetic acidReaction with H₃PO₃ and POCl₃ nih.gov, semanticscholar.org
Methyl 2-(1H-imidazol-1-yl)acetateImidazole, Methyl chloroacetate, then hydrolysisImidazol-1-yl-acetic acidReaction with H₃PO₃ and POCl₃ nih.gov, semanticscholar.org

Building Block for Other Heterocyclic Systems (e.g., Triazoles, Pyrimidines, Chalcones with Imidazole Moieties)

The imidazole scaffold present in this compound is a fundamental component in the construction of other important heterocyclic systems. While direct use of the ethyl acetate derivative is not always documented, related imidazole precursors are extensively used to synthesize triazoles, pyrimidines, and chalcones.

Triazoles: The imidazole ring can be incorporated into larger structures containing a 1,2,4-triazole (B32235) ring, leading to hybrid molecules with potential pharmacological activities. researchgate.net For example, 1,3-disubstituted-1H-1,2,4-triazoles can be synthesized from N-methylimidazole and hydrazonoyl chlorides through a formal [3+2] cycloaddition followed by C-N bond cleavage. isres.org Other synthetic routes involve the cyclization of various precursors to form the triazole ring appended with an imidazole-containing substituent. researchgate.netnih.gov These methods highlight the utility of the imidazole core as a foundational unit for creating complex, multi-heterocyclic compounds. frontiersin.orgnih.govnih.gov

Pyrimidines: Imidazole derivatives are key starting materials for synthesizing fused heterocyclic systems like imidazo[1,2-a]pyrimidines. mdpi.comnih.govenamine.netrsc.org These are often prepared through the condensation reaction of 2-aminopyrimidine (B69317) or 2-aminoimidazole with α-haloketones. mdpi.comnih.gov Furthermore, benzimidazole-pyrimidine hybrids have been developed, demonstrating the versatility of the imidazole moiety in creating complex structures with potential antitumor activities. tandfonline.comresearchgate.netnih.gov These syntheses typically involve building the pyrimidine (B1678525) ring onto a pre-existing imidazole or benzimidazole (B57391) structure.

Chalcones with Imidazole Moieties: The imidazole nucleus is a common feature in synthetic chalcones investigated for their biological properties, including antifungal and anticancer effects. mdpi.comnativesciencereport.orgnih.gov The synthesis of these imidazole-based chalcones is typically achieved through a Claisen-Schmidt condensation. nativesciencereport.orgjchr.org In this reaction, an imidazole-containing aldehyde, such as 4-(1H-imidazol-1-yl)benzaldehyde, is reacted with various substituted acetophenones in the presence of a base. nativesciencereport.org Alternatively, an imidazole-containing acetophenone (B1666503) like 4'-(imidazol-1-yl)acetophenone (B154647) can be condensed with different benzaldehydes. mdpi.com This modular approach allows for the creation of a diverse library of chalcones where the imidazole ring is a key structural component. nih.govjchr.orgresearchgate.net

Table 2: Synthesis of Heterocyclic Systems from Imidazole Precursors

Target HeterocycleTypical Imidazole PrecursorGeneral Synthetic MethodReference
Imidazole-Chalcones4-(1H-Imidazol-1-yl)benzaldehyde or 4'-(Imidazol-1-yl)acetophenoneClaisen-Schmidt Condensation mdpi.com, nativesciencereport.org
Imidazo[1,2-a]pyrimidines2-Aminopyrimidine or 2-AminoimidazoleCondensation with α-haloketones mdpi.com, nih.gov
1,2,4-TriazolesN-MethylimidazoleReaction with hydrazonoyl chlorides isres.org

Incorporation into Polymeric Materials or Catalytic Ligands

The imidazole ring is a valuable functional group in materials science and catalysis. While the direct polymerization or use of this compound as a ligand is not widely reported, the incorporation of related imidazole derivatives into polymers and catalytic systems is well-established.

Polymeric Materials: Imidazole-containing ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate, have been investigated as reactive solvents and plasticizers for biopolymers. This indicates the compatibility and potential utility of the imidazole acetate structure in polymer science.

Catalytic Ligands: Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which are a major class of ligands in modern organometallic catalysis. Although not starting from the ethyl acetate derivative, related imidazo[1,5-a]pyridin-3-ylidenes have been shown to function as effective π-accepting carbene ligands, for example, in the Rh-catalyzed polymerization of phenylacetylene. researchgate.net The ability of the imidazole core to be transformed into stable, electronically-tunable ligands underscores its importance in the development of advanced catalytic systems.

Future Directions and Emerging Research Avenues for 1 1h Imidazol 1 Yl Ethyl Acetate

Development of Chiral Synthesis Pathways to Access Enantiomerically Pure Forms

The structure of 1-(1H-Imidazol-1-yl)ethyl acetate (B1210297) possesses a chiral center at the carbon atom connecting the imidazole (B134444) ring and the acetate group. Consequently, the compound can exist as two distinct enantiomers. While many syntheses produce a racemic mixture (an equal mixture of both enantiomers), the development of stereoselective or asymmetric synthesis pathways is a critical future direction. Accessing enantiomerically pure forms is paramount, as different enantiomers of a chiral molecule often exhibit distinct interactions with other chiral molecules, such as enzymes and receptors in biological systems.

Future research will likely focus on several established strategies for asymmetric synthesis, which are currently underexplored for this specific compound. These include:

Chiral Catalysis: Employing chiral transition metal catalysts or organocatalysts to direct the formation of one enantiomer over the other. Modern methods often utilize transition metals like copper and palladium to improve the efficiency and selectivity of imidazole synthesis. numberanalytics.com

Use of Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to a precursor, which then guides the stereochemical outcome of the reaction to form the desired enantiomer of the product.

Enzymatic Resolution: Using enzymes that can selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted, enantiomerically pure counterpart.

The successful development of such pathways would be a significant step forward, enabling more precise studies into the specific properties of each enantiomer.

Application in Flow Chemistry and Microreactor Technology for Scalable Synthesis

Traditional batch synthesis methods, while suitable for laboratory-scale production, often face challenges in scalability, safety, and process control. youtube.com Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, offers a powerful alternative. researchgate.netnih.gov This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher selectivity, and enhanced safety, particularly for reactions that release significant heat. youtube.comnih.gov

The synthesis of various imidazole derivatives has already been successfully demonstrated using continuous-flow microreactor systems. acs.orgacs.orgnih.gov These systems have been shown to produce trisubstituted imidazoles in high yields within minutes. acs.org Key advantages reported include:

Rapid Reaction Times: Significant reduction in reaction duration compared to conventional batch methods. researchgate.net

Enhanced Safety: The small volume within the reactor minimizes the risks associated with potential explosions or thermal runaways. youtube.com

Scalability: Production can be scaled up by operating the system for longer durations or by using multiple reactors in parallel (numbering-up). youtube.com

Integration of Steps: Flow chemistry allows for the integration of reaction, separation, and purification steps into a single, streamlined process. nih.gov

Adapting the synthesis of 1-(1H-Imidazol-1-yl)ethyl acetate to a continuous-flow process is a logical and promising future direction. This would facilitate a cleaner, more efficient, and scalable methodology, making the compound more accessible for extensive research and potential industrial applications. rsc.org

Exploration of Novel Catalytic Roles for this compound or Its Metal Complexes

The imidazole moiety is a well-established and highly effective ligand in coordination chemistry, capable of binding to a wide range of metal ions through its nitrogen atoms. researchgate.net This property is fundamental to the function of many metalloenzymes. researchgate.net Consequently, a significant area of future research lies in exploring the catalytic potential of this compound, either as an organocatalyst itself or as a ligand in novel metal complexes.

Research could proceed in the following directions:

Metal Complex Catalysis: Synthesizing coordination complexes where this compound acts as a ligand for transition metals such as iridium, palladium, copper, or ruthenium. numberanalytics.comrsc.orggoogle.com The resulting metal complexes could be screened for catalytic activity in a variety of organic transformations, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. rsc.orgacs.org The ethyl acetate group could modulate the steric and electronic properties of the catalyst, influencing its activity and selectivity.

Organocatalysis: The imidazole ring itself can function as a catalyst. For instance, imidazole and its derivatives have been shown to exhibit cholinesterase-like organocatalytic activity. Future studies could investigate whether this compound can catalyze reactions such as acyl transfers or hydrolyses.

Development of Heterogeneous Catalysts: Immobilizing the compound or its metal complexes onto solid supports (e.g., silica (B1680970), polymers, or magnetic nanoparticles) to create heterogeneous catalysts. rsc.org This approach simplifies catalyst recovery and reuse, aligning with the principles of green chemistry.

The exploration of these catalytic roles could lead to the discovery of new, efficient catalytic systems for a variety of chemical processes.

Integration into Computational Drug Discovery Pipelines as a Core Scaffold for In Silico Screening

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets through various non-covalent interactions. nih.govresearchgate.net This makes this compound an excellent candidate for use as a core structure in computational drug discovery and virtual screening campaigns. frontiersin.org In silico approaches can rapidly evaluate vast libraries of virtual compounds, saving time and resources compared to traditional high-throughput screening. frontiersin.org

Future research will likely involve using the this compound framework as a starting point for generating large virtual libraries of derivatives. These libraries can then be screened against computational models of biological targets. Key computational techniques that will be instrumental in this area are summarized in the table below.

Computational Technique Purpose in Drug Discovery Pipeline Reference
Molecular Docking Predicts the preferred orientation and binding affinity of a molecule to a specific protein target, identifying potential hits. mdpi.comdergipark.org.tr
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structure of compounds with their properties, predicting the potential of new derivatives. nih.govmdpi.com
Comparative Molecular Field Analysis (CoMFA/CoMSIA) 3D-QSAR methods that generate contour maps to visualize how steric, electrostatic, and other fields of a molecule influence its interaction with a target. nih.govmdpi.com
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction In silico models that forecast the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like characteristics early in the discovery process. mdpi.comnih.gov

By integrating this compound into these computational pipelines, researchers can rationally design and prioritize new derivatives for synthesis and further investigation, accelerating the discovery of novel compounds. nih.govmdpi.com

Studies on Supramolecular Chemistry and Self-Assembly of Derivatives

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net The imidazole ring is an excellent building block for constructing supramolecular architectures due to its ability to act as both a hydrogen bond donor and acceptor and to participate in coordination with metal ions. researchgate.netnih.goviucr.org

Future research in this area could explore the self-assembly of derivatives of this compound into ordered, functional structures. Potential research avenues include:

Formation of Metal-Organic Frameworks (MOFs): The imidazole moiety is widely used to construct MOFs, which are crystalline materials with porous structures. researchgate.net Derivatives of this compound could be used as organic linkers to create novel MOFs with potential applications in gas storage, separation, or catalysis.

Crystal Engineering: Studying the intermolecular interactions that govern the crystal packing of the compound and its derivatives. This can lead to the design of multicomponent crystals (cocrystals or salts) with tailored physical properties. iucr.org

Self-Assembled Nanoarchitectures: Investigating the ability of appropriately functionalized derivatives to self-assemble in solution to form discrete nanostructures like micelles, vesicles, or gels. For example, the self-assembly of imidazole derivatives with other molecules has been used to create supramolecular catalysts. sciopen.com

These studies could lead to the development of new materials with unique structural and functional properties derived from the specific arrangement of the this compound scaffold. mdpi.com

Q & A

Q. How does the imidazole moiety influence pharmacological mechanisms?

  • Methodological Answer : The imidazole ring’s basicity (pKa ~7) facilitates protonation in physiological pH, enhancing interactions with heme-containing enzymes. In vitro assays (e.g., enzyme inhibition kinetics) quantify binding affinity, while fluorescence quenching studies track conformational changes in target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-Imidazol-1-yl)ethyl acetate
Reactant of Route 2
Reactant of Route 2
1-(1H-Imidazol-1-yl)ethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.